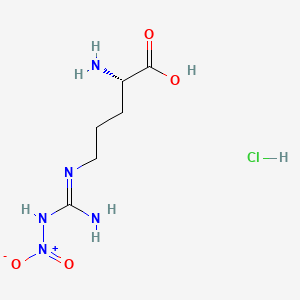
D-threonine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-threonine HCl is a chiral amino acid derivative with significant importance in various scientific fields. It is known for its role in biochemical processes and its potential applications in medicinal chemistry. This compound is a stereoisomer of threonine, which is an essential amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-threonine HCl typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of 2-keto-3-hydroxybutanoic acid using a chiral catalyst to ensure the correct stereochemistry. The reaction is usually carried out under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to produce (2R,3S)-2-Amino-3-hydroxybutanoic acid, which is then isolated and purified. This method is advantageous due to its scalability and the ability to produce the compound in high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
D-threonine HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a keto acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-3-hydroxybutanoic acid.
Reduction: Formation of 2-amino-3-hydroxybutane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
D-threonine HCl has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mécanisme D'action
The mechanism of action of D-threonine HCl involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-Phenylisoserine hydrochloride
- (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid hydrochloride
Uniqueness
D-threonine HCl is unique due to its specific stereochemistry, which imparts distinct biochemical properties. Unlike its analogs, this compound’s configuration allows it to interact selectively with certain enzymes and receptors, making it valuable in targeted therapeutic applications.
Propriétés
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUFJTYFFRWFD-LJUKVTEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (2R)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7964158.png)
![7-(Trifluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B7964166.png)


![3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7964181.png)
![(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride](/img/structure/B7964182.png)

![[7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B7964208.png)


![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)



